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Compound Name: 1,3-Distearoyl-2-chloropropanediol

Cat. No.: B12318218 Get Quote

An In-depth Technical Guide on 1,3-Distearoyl-2-chloropropanediol as a Food Contaminant

Marker

Introduction
1,3-Distearoyl-2-chloropropanediol is a specific diester of 2-monochloropropane-1,3-diol (2-

MCPD). It belongs to a group of process contaminants known as MCPD fatty acid esters, which

are formed in certain foods, particularly during the high-temperature refining of edible oils and

fats.[1][2] These compounds are of significant concern for food safety due to their potential

health risks.[3] While 3-MCPD and its esters have been extensively studied, 2-MCPD esters

like 1,3-distearoyl-2-chloropropanediol are also important markers for assessing the

presence of these contaminants. This guide provides a comprehensive overview of 1,3-
distearoyl-2-chloropropanediol, its formation, toxicological significance, regulatory status,

and the analytical methodologies used for its detection.

Chemical and Physical Properties
1,3-Distearoyl-2-chloropropanediol is a lipid composed of a 2-chloropropanediol backbone

with two stearic acid chains attached at the sn-1 and sn-3 positions.[4] Its chemical properties

are summarized below.
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Property Value Source

Molecular Formula C₃₉H₇₅ClO₄ [5][6]

Molecular Weight 643.46 g/mol [7][8]

IUPAC Name

(2-chloro-3-

octadecanoyloxypropyl)

octadecanoate

[5][7]

CAS Number 26787-56-4 [4][6]

Appearance Solid [6]

Melting Point 51-53°C [9]

Boiling Point 671.7 ± 35.0 °C (Predicted) [9]

Density 0.931 ± 0.06 g/cm³ (Predicted) [9]

Solubility
Chloroform (Slightly), Hexanes

(Slightly)
[9]

Storage Temperature -20°C [4][9]

Formation in Foods
MCPD esters, including 2-MCPD and 3-MCPD esters, are not present in raw materials but are

formed during food processing. The primary formation pathway occurs during the deodorization

step of refining edible oils, where fats and oils are heated to high temperatures (above 200°C)

with steam to remove undesirable flavors and odors.[1][10]

The key precursors for the formation of 2-MCPD and 3-MCPD esters are the glycerol backbone

of lipids (such as triacylglycerols, diacylglycerols, and monoacylglycerols) and the presence of

chlorinated compounds.[1] Chloride ions can react with the glycerol structure at high

temperatures, leading to the formation of these chlorinated esters.[1] Palm oil, being naturally

rich in diacylglycerols, has been found to contain the highest levels of these contaminants.[2]

[11]
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Figure 1. Formation pathway of MCPD esters during oil refining.

Toxicology and Health Concerns
Once ingested, MCPD esters are believed to be significantly hydrolyzed in the digestive tract,

releasing free 2-MCPD and 3-MCPD, making the esterified forms bioavailable.[1][3] The

toxicology of 3-MCPD is well-documented; it is classified as a possible human carcinogen

(Group 2B) by the International Agency for Research on Cancer (IARC) and has been shown to

cause adverse effects on the kidneys and male reproductive organs in animal studies.[3]

Less toxicological information is available for 2-MCPD and its esters.[12] Due to this lack of

sufficient data, the European Food Safety Authority (EFSA) has not been able to establish a

Tolerable Daily Intake (TDI) for 2-MCPD.[12] However, regulatory bodies often consider the

total exposure to all MCPD forms.
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Compound Group
TDI (Tolerable Daily
Intake)

Organization
Key Toxicological
Findings (from
animal studies)

3-MCPD and 3-MCPD

Esters

2 µg/kg body weight

per day
EFSA (2018)

Nephrotoxicity,

adverse effects on

male reproductive

organs.[3][11][12]

3-MCPD and 3-MCPD

Esters

4 µg/kg body weight

per day
JECFA (2016)

Methodological

differences in risk

assessment

compared to EFSA.

[12]

2-MCPD and 2-MCPD

Esters
Not established EFSA

Insufficient

toxicological data for a

full risk

characterization.[12]

Glycidol and Glycidyl

Esters

MoE of 25,000 or

higher considered of

low health concern

EFSA (2016)
Genotoxic and

carcinogenic.[11]

Regulatory Framework
Regulatory limits primarily focus on 3-MCPD, its fatty acid esters, and glycidyl esters (GE).

These are often expressed as the sum of the compounds, calculated as free 3-MCPD. While

specific maximum levels for 2-MCPD esters are generally not set, monitoring their presence is

crucial for a complete risk assessment.
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Food Category Contaminant
Maximum Level
(µg/kg)

Regulation
Reference

Vegetable oils and

fats (specific types like

coconut, maize,

rapeseed, etc.)

Sum of 3-MCPD and

3-MCPD fatty acid

esters

1,250
(EU) 2020/1322[12]

[13]

Other vegetable oils,

fish oils, and oils from

other marine

organisms

Sum of 3-MCPD and

3-MCPD fatty acid

esters

2,500
(EU) 2020/1322[12]

[13]

Vegetable oils and

fats for infant food

production

Sum of 3-MCPD and

3-MCPD fatty acid

esters

750 (EU) 2020/1322[13]

Infant formulae,

follow-on formulae

(powder)

Sum of 3-MCPD and

3-MCPD fatty acid

esters

80 (effective Jan 1,

2025)

(EU) 2024/1003[14]

[15]

Infant formulae,

follow-on formulae

(liquid)

Sum of 3-MCPD and

3-MCPD fatty acid

esters

12 (effective Jan 1,

2025)

(EU) 2024/1003[14]

[15]

Vegetable oils and

fats

Glycidyl fatty acid

esters (as glycidol)
1,000 (EU) 2018/290[13]

Analytical Methodologies
The analysis of MCPD esters is complex. The two main approaches are indirect and direct

methods. 1,3-Distearoyl-2-chloropropanediol, particularly its deuterated form (1,3-Distearoyl-

2-chloro-propanediol-d5), is often used as an internal standard in these methods for the

accurate quantification of 2-MCPD esters.[16]

Indirect Analytical Methods
Indirect methods are the most common and are the basis for official methods like AOCS Cd

29a/b/c-13 and DGF C-VI 18 (10).[10][17] These methods involve the conversion of the fatty
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acid esters to the free form (2-MCPD or 3-MCPD), which is then derivatized and analyzed,

typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Key Experimental Protocol Steps (Based on Acid Transesterification):

Sample Preparation: An oil or fat sample (approx. 100 mg) is weighed. A deuterated internal

standard, such as rac-1,3-Distearoyl-2-chloropropanediol-d5, is added for quantification.

[16][18]

Extraction: The esters are extracted from the food matrix using solvents like a mixture of

petroleum ether, iso-hexane, and acetone, sometimes employing pressurized liquid

extraction (PLE).[16]

Hydrolysis/Transesterification: The ester bonds are cleaved to release the free

chloropropanols. This is achieved through either:

Alkaline Transesterification: Using a sodium methoxide solution. This is a rapid method but

requires careful control of reaction time and temperature.[17][19]

Acid Transesterification: Using an acidic solution (e.g., sulfuric acid in methanol). This

method is generally slower.[16]

Derivatization: The released 2-MCPD and 3-MCPD, which are polar and not volatile enough

for GC analysis, are derivatized. Phenylboronic acid (PBA) is commonly used, which reacts

with the diol structure to form a more volatile and stable cyclic derivative.[20][21]

GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The compounds

are separated on a capillary column and detected by the mass spectrometer, often in

selected ion monitoring (SIM) mode for higher sensitivity and specificity.[18][22]

Quantification is performed by comparing the peak area of the analyte to that of the internal

standard.[18]
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Figure 2. Workflow for indirect analysis of MCPD esters via GC-MS.
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Direct Analytical Methods
Direct methods aim to analyze the intact MCPD esters without the hydrolysis step. These

typically employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Experimental Protocol Steps:

Sample Preparation: The oil sample is dissolved in a suitable solvent mixture (e.g., tert-butyl

methyl ether and ethyl acetate).[23]

Cleanup: The sample is purified using solid-phase extraction (SPE) cartridges (e.g., C18 and

silica) to remove interfering compounds like triacylglycerols.[23][24]

LC-MS/MS Analysis: The purified extract is analyzed by LC-MS/MS. This allows for the

separation and quantification of individual monoesters and diesters.[23]

Method Type Principle Advantages Disadvantages

Indirect (GC-MS)

Hydrolysis of esters to

free MCPD, followed

by derivatization and

analysis.

Well-established,

basis for official

methods, high

sensitivity.[10]

Labor-intensive, time-

consuming (can take

up to 16 hours),

potential for analyte

conversion during

hydrolysis, provides

total 2-MCPD/3-

MCPD content, not

individual esters.[17]

[20]

Direct (LC-MS/MS)

Analysis of intact

esters after sample

cleanup.

Provides information

on individual ester

profiles, avoids harsh

chemical reactions.

[23]

Can be affected by

strong matrix effects

from triacylglycerols,

requires extensive

cleanup, availability of

analytical standards

for all individual esters

is limited.[23][24]
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Conclusion
1,3-Distearoyl-2-chloropropanediol serves as a crucial marker for the presence of 2-MCPD

esters, a class of process-induced contaminants in edible oils and fats. The formation of these

compounds is intrinsically linked to high-temperature refining processes. While regulatory focus

has been primarily on 3-MCPD esters, the monitoring of 2-MCPD esters is essential for a

comprehensive food safety assessment. Robust indirect analytical methods, relying on GC-MS

and the use of specific internal standards like deuterated 1,3-distearoyl-2-chloropropanediol,
are the current industry standard for reliable quantification. Continued research into the

toxicology of 2-MCPD esters and the development of faster, more comprehensive analytical

techniques will further enhance the ability of researchers and regulatory bodies to ensure the

safety of the food supply.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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